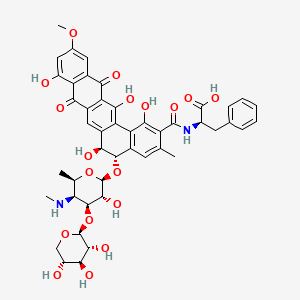
3,4-Dihydroxymandelic acid, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-Dihydroxymandelic acid involves the condensation of glyoxylic acid with catechol in the presence of sodium hydroxide. The reaction is typically carried out at low temperatures (5-15°C) to control the pH and avoid the formation of ortho-position products . The reaction conditions include:
- Cooling 35-45 wt% glyoxylic acid solution to 10-15°C.
- Adding 30 wt% sodium hydroxide solution dropwise.
- Reacting at 10-15°C to obtain sodium glyoxylate solution.
- Adding deionized water, sodium hydroxide, and catechol into a reaction kettle.
- Cooling to 5-8°C and adding sodium glyoxylate solution dropwise over 45-60 minutes.
- Reacting for 8-10 hours and aging for 45-48 hours .
Industrial Production Methods
Industrial production of 3,4-Dihydroxymandelic acid often involves similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing environmental impact. Microbial synthesis methods are also being explored to avoid the production of hazardous waste associated with chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized by tyrosinase to form quinones.
Reduction: It can be reduced to form 3,4-dihydroxyphenylglycol.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Tyrosinase, oxygen.
Reduction: Aldehyde dehydrogenase, aldose reductase.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: 3,4-Dihydroxyphenylglycol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxymandelic acid has several scientific research applications:
Wirkmechanismus
3,4-Dihydroxymandelic acid exerts its effects primarily through its antioxidative properties. It acts as a scavenger of free radicals, thereby protecting cells from oxidative damage . It is also involved in the metabolism of norepinephrine, where it is produced by the action of aldehyde dehydrogenase on norepinephrine . This compound can also promote chemotaxis and virulence gene expression in certain bacteria, such as enterohemorrhagic Escherichia coli .
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxymandelic acid is similar to other catechol derivatives, such as:
3,4-Dihydroxyphenylglycol: Another metabolite of norepinephrine with similar antioxidative properties.
Mandelic acid: The parent compound, which lacks the catechol functionality and thus has different chemical properties.
3-Hydroxymandelic acid: A hydroxy acid derivative with different reactivity and applications.
The uniqueness of 3,4-Dihydroxymandelic acid lies in its dual role as a metabolite of norepinephrine and its powerful antioxidative potential, making it a compound of interest in both biological and chemical research .
Eigenschaften
CAS-Nummer |
64998-15-8 |
|---|---|
Molekularformel |
C8H8O5 |
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
RGHMISIYKIHAJW-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


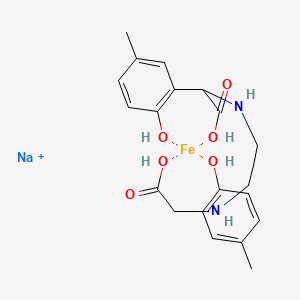


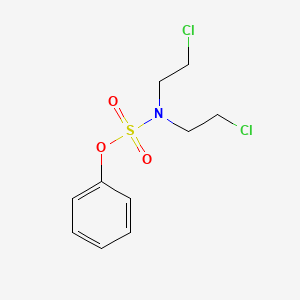

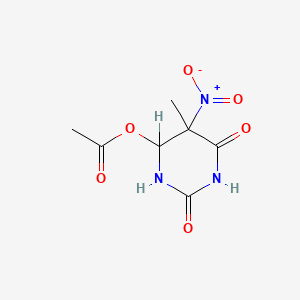
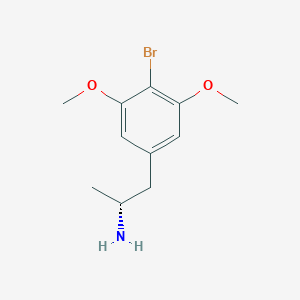
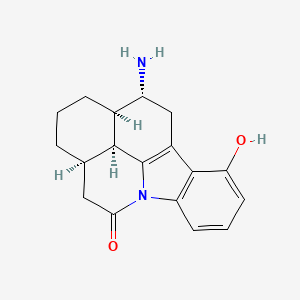
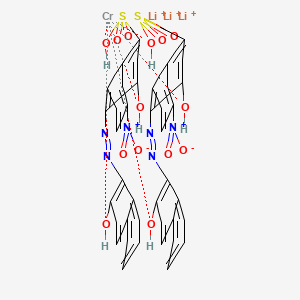
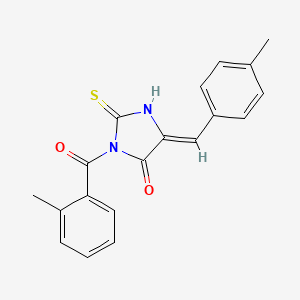
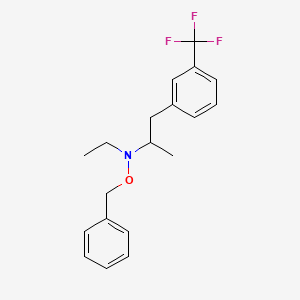
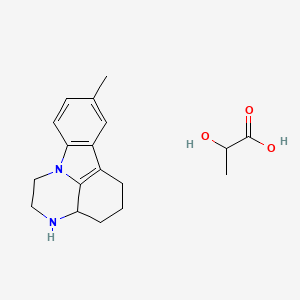
![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)
